Cas no 1602227-33-7 (1-chloro-3-iodo-2-(2-methoxyethoxy)-2-methylpropane)

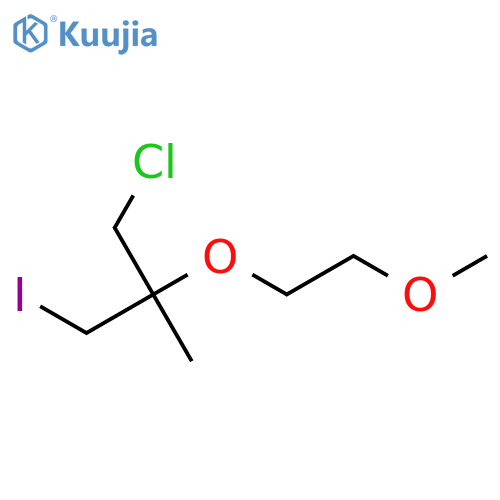

1602227-33-7 structure

商品名:1-chloro-3-iodo-2-(2-methoxyethoxy)-2-methylpropane

1-chloro-3-iodo-2-(2-methoxyethoxy)-2-methylpropane 化学的及び物理的性質

名前と識別子

-

- 1-chloro-3-iodo-2-(2-methoxyethoxy)-2-methylpropane

- 1602227-33-7

- EN300-1134136

-

- インチ: 1S/C7H14ClIO2/c1-7(5-8,6-9)11-4-3-10-2/h3-6H2,1-2H3

- InChIKey: XJCWOHOUZRNASJ-UHFFFAOYSA-N

- ほほえんだ: ICC(C)(CCl)OCCOC

計算された属性

- せいみつぶんしりょう: 291.97270g/mol

- どういたいしつりょう: 291.97270g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 6

- 複雑さ: 102

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 18.5Ų

1-chloro-3-iodo-2-(2-methoxyethoxy)-2-methylpropane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1134136-1.0g |

1-chloro-3-iodo-2-(2-methoxyethoxy)-2-methylpropane |

1602227-33-7 | 1g |

$1229.0 | 2023-05-23 | ||

| Enamine | EN300-1134136-0.1g |

1-chloro-3-iodo-2-(2-methoxyethoxy)-2-methylpropane |

1602227-33-7 | 95% | 0.1g |

$804.0 | 2023-10-26 | |

| Enamine | EN300-1134136-0.5g |

1-chloro-3-iodo-2-(2-methoxyethoxy)-2-methylpropane |

1602227-33-7 | 95% | 0.5g |

$877.0 | 2023-10-26 | |

| Enamine | EN300-1134136-2.5g |

1-chloro-3-iodo-2-(2-methoxyethoxy)-2-methylpropane |

1602227-33-7 | 95% | 2.5g |

$1791.0 | 2023-10-26 | |

| Enamine | EN300-1134136-1g |

1-chloro-3-iodo-2-(2-methoxyethoxy)-2-methylpropane |

1602227-33-7 | 95% | 1g |

$914.0 | 2023-10-26 | |

| Enamine | EN300-1134136-5g |

1-chloro-3-iodo-2-(2-methoxyethoxy)-2-methylpropane |

1602227-33-7 | 95% | 5g |

$2650.0 | 2023-10-26 | |

| Enamine | EN300-1134136-0.25g |

1-chloro-3-iodo-2-(2-methoxyethoxy)-2-methylpropane |

1602227-33-7 | 95% | 0.25g |

$840.0 | 2023-10-26 | |

| Enamine | EN300-1134136-10.0g |

1-chloro-3-iodo-2-(2-methoxyethoxy)-2-methylpropane |

1602227-33-7 | 10g |

$5283.0 | 2023-05-23 | ||

| Enamine | EN300-1134136-10g |

1-chloro-3-iodo-2-(2-methoxyethoxy)-2-methylpropane |

1602227-33-7 | 95% | 10g |

$3929.0 | 2023-10-26 | |

| Enamine | EN300-1134136-0.05g |

1-chloro-3-iodo-2-(2-methoxyethoxy)-2-methylpropane |

1602227-33-7 | 95% | 0.05g |

$768.0 | 2023-10-26 |

1-chloro-3-iodo-2-(2-methoxyethoxy)-2-methylpropane 関連文献

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

1602227-33-7 (1-chloro-3-iodo-2-(2-methoxyethoxy)-2-methylpropane) 関連製品

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 624-75-9(Iodoacetonitrile)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬